6-{3-Methylimidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid
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Overview
Description
6-{3-Methylimidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 6-{3-Methylimidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridines through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common synthetic route includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides . Industrial production methods often utilize continuous flow systems for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids .
Chemical Reactions Analysis
6-{3-Methylimidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Specific conditions and reagents for reduction reactions are less commonly reported.
Substitution: Halogenation reactions, such as the substitution of hydrogen atoms with bromine or iodine, are well-documented.
Common reagents used in these reactions include bromine, iodine, and sodium methoxide. Major products formed from these reactions include 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
6-{3-Methylimidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-{3-Methylimidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit c-MET kinases, which play a role in carcinogenesis . Additionally, these compounds can act as hybrid hydrogen- and halogen-bond-donating organocatalysts, activating carbonyl and imine groups .
Comparison with Similar Compounds
Similar compounds to 6-{3-Methylimidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid include:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
Zolimidine: An antiulcer drug.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
The uniqueness of this compound lies in its specific structural properties and its broad range of applications in various fields, from chemistry to medicine.
Properties
IUPAC Name |
6-(3-methylimidazo[1,2-a]pyridin-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-13(16-12-7-2-3-8-17(9)12)10-5-4-6-11(15-10)14(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITKSBYNRIBPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)C3=NC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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